Tetradecylmagnesium chloride

Catalog No.
S1795619
CAS No.
110220-87-6
M.F
C14H29ClMg
M. Wt
257.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecylmagnesium chloride

CAS Number

110220-87-6

Product Name

Tetradecylmagnesium chloride

IUPAC Name

magnesium;tetradecane;chloride

Molecular Formula

C14H29ClMg

Molecular Weight

257.14

InChI

InChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1

SMILES

CCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]

Tetradecylmagnesium chloride is an organomagnesium compound with the chemical formula C14H29ClMg\text{C}_{14}\text{H}_{29}\text{ClMg} and a molecular weight of 257.14 g/mol. It is classified as a Grignard reagent, which is characterized by its reactivity with various electrophiles to form carbon-carbon bonds. This compound appears as a colorless to pale yellow liquid and is sensitive to air and moisture, often requiring storage under inert conditions to prevent degradation and hazardous reactions, such as the release of flammable gases upon contact with water .

TMgCl is a flammable and reactive compound. Here are some safety concerns:

  • Flammability: Reacts violently with water, releasing flammable hydrogen gas.
  • Reactivity: Strong base, reacts exothermically with acids and oxidizing agents.
  • Health hazards: May cause skin and eye irritation, inhalation can irritate the respiratory tract.

Grignard Reactions

One of the primary applications of TMgCl is in Grignard reactions. These reactions involve the formation of a Grignard reagent, a highly reactive nucleophile, by reacting magnesium metal with an alkyl halide. TMgCl, due to its long alkyl chain (tetradecyl group), exhibits good solubility in organic solvents commonly used in Grignard reactions, such as tetrahydrofuran (THF) []. This improved solubility translates to easier handling and potentially higher reaction yields compared to Grignard reagents derived from less soluble magnesium halides [].

, primarily due to its nucleophilic nature:

  • Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols.
  • Cross-Coupling Reactions: This compound has been utilized in iron-catalyzed cross-coupling reactions, allowing for the synthesis of alkylated arenes at low catalyst loadings. The efficiency of these reactions can be influenced by various factors, including solvent choice and reaction conditions .
  • Reactions with Electrophiles: Tetradecylmagnesium chloride can also engage in direct arylation or alkylation reactions, contributing to the formation of complex organic molecules .

Tetradecylmagnesium chloride is typically synthesized through the reaction of tetradecyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The general reaction can be summarized as follows:

R Cl+MgR MgCl\text{R Cl}+\text{Mg}\rightarrow \text{R MgCl}

Where R represents the tetradecyl group. The reaction must be conducted under an inert atmosphere to prevent moisture and air from interfering with the synthesis process .

Tetradecylmagnesium chloride has several notable applications:

  • Organic Synthesis: It serves as a key reagent in organic synthesis for constructing complex molecules through nucleophilic addition and cross-coupling reactions.
  • Polymer Chemistry: This compound can be used in the synthesis of polymers, particularly those requiring long alkyl chains for enhanced properties.
  • Material Science: Its reactivity allows for modifications of surfaces and materials at the molecular level .

Interaction studies involving tetradecylmagnesium chloride focus on its reactivity with various electrophiles and other reagents. These studies are crucial for understanding how this compound can be effectively utilized in synthetic pathways and what precautions are necessary due to its hazardous nature when interacting with water or air. Research indicates that careful optimization of reaction conditions can lead to successful outcomes even at low catalyst loadings .

Several compounds share structural or functional similarities with tetradecylmagnesium chloride. Here are some notable examples:

Compound NameFormulaKey Features
Decylmagnesium bromideC10H21BrMg\text{C}_{10}\text{H}_{21}\text{BrMg}Shorter carbon chain; used similarly in organic synthesis.
Dodecylmagnesium bromideC12H25BrMg\text{C}_{12}\text{H}_{25}\text{BrMg}Intermediate carbon chain; exhibits similar reactivity.
Pentadecylmagnesium bromideC15H31BrMg\text{C}_{15}\text{H}_{31}\text{BrMg}Longer carbon chain; potential for unique applications due to increased hydrophobicity.

Tetradecylmagnesium chloride is unique due to its specific carbon chain length, which influences its solubility and reactivity compared to shorter or longer-chain Grignard reagents. This specificity allows it to be particularly effective in certain cross-coupling reactions and organic syntheses where longer alkyl chains may provide beneficial properties.

Traditional Grignard Reagent Preparation Protocols

Tetradecylmagnesium chloride synthesis follows the fundamental principles established by Victor Grignard over a century ago, utilizing the reaction between metallic magnesium and organic halides in ethereal solvents [4]. The traditional preparation involves the reaction of 1-chlorotetradecane with magnesium metal in anhydrous tetrahydrofuran or diethyl ether under strictly controlled conditions [1] [2]. The reaction proceeds via a radical mechanism that requires careful initiation to overcome the magnesium oxide layer present on the metal surface [4] [12].

The standard protocol begins with flame-drying all glassware to eliminate trace moisture, which is detrimental to Grignard reagent formation [8] [34]. Magnesium turnings, typically 1.1 equivalents relative to the organic halide, are placed in the reaction vessel along with initiating agents such as iodine crystals or 1,2-dibromoethane [4] [6]. These initiators facilitate the removal of surface magnesium oxide and promote the insertion of magnesium into the carbon-halogen bond [15] [21].

The tetradecyl halide is added dropwise to control the highly exothermic nature of the reaction [6] [24]. Temperature control is critical, as excessive heat generation can lead to side reactions including Wurtz coupling, where two organic groups combine to form unwanted alkane byproducts [18] [21]. The reaction mixture is typically maintained at 0°C initially, then allowed to warm to room temperature under reflux conditions [4] [8].

Table 1: Traditional Grignard Preparation Parameters for Tetradecylmagnesium Chloride

ParameterSpecificationReference
Magnesium Equivalents1.1-1.5 [4] [6]
Reaction Temperature0°C to reflux [4] [8]
Initiator AmountFew crystals I₂ or 1-2% dibromoethane [4] [15]
Reaction Time3-6 hours [4] [21]
Typical Yield85-95% [21] [24]

The completion of tetradecylmagnesium chloride formation is monitored through the consumption of magnesium metal and the development of a characteristic gray-brown solution [2] [21]. The reaction mixture exhibits the typical behavior of Grignard reagents, including sensitivity to moisture and oxygen, necessitating inert atmosphere conditions throughout the preparation [12] [28].

Modern Solvent Systems for Magnesium Activation

Contemporary approaches to tetradecylmagnesium chloride synthesis have evolved beyond traditional diethyl ether systems to incorporate more effective solvents for magnesium activation [9] [14]. Tetrahydrofuran has emerged as the preferred solvent due to its superior coordinating ability and higher boiling point, which facilitates more complete reactions and improved yields [13] [14].

The enhanced solvating power of tetrahydrofuran compared to diethyl ether stems from its stronger Lewis basicity and ability to stabilize the magnesium center through coordination [9] [13]. This improved stabilization allows for more efficient formation of tetradecylmagnesium chloride and reduces the formation of undesired aggregates with magnesium chloride that can precipitate from solution [6] [13].

Modern solvent systems also incorporate lithium chloride as an activating additive [10] [14]. The addition of stoichiometric amounts of lithium chloride significantly enhances the reactivity of magnesium reagents by forming turbo-Grignard systems that exhibit increased nucleophilicity while maintaining selectivity [10] [14]. These mixed-metal systems demonstrate superior performance in reactions requiring high reactivity without compromising functional group tolerance [10] [14].

Table 2: Solvent System Comparison for Tetradecylmagnesium Chloride Synthesis

Solvent SystemBoiling PointCoordination StrengthTypical YieldReaction Time
Diethyl Ether34.6°CModerate85-90%4-6 hours
Tetrahydrofuran66°CStrong90-95%2-4 hours
THF/LiCl System66°CEnhanced95-98%1-3 hours

Advanced solvent systems also explore the use of more sustainable ethereal alternatives such as cyclopentyl methyl ether and 2-methyltetrahydrofuran [14]. These environmentally responsible solvents maintain the necessary coordinating properties while reducing the environmental impact of tetradecylmagnesium chloride production [14]. The implementation of these green solvents aligns with modern pharmaceutical and chemical industry initiatives toward sustainable manufacturing practices [14].

The choice of solvent system significantly impacts the efficiency of magnesium activation and the subsequent formation of tetradecylmagnesium chloride [11] [13]. Tetrahydrofuran systems allow for higher reaction temperatures and more complete conversion of starting materials, while the addition of lithium chloride creates highly active magnesium species that react more rapidly with organic halides [10] [13].

Large-Scale Industrial Synthesis Challenges

Industrial production of tetradecylmagnesium chloride presents unique challenges that differ significantly from laboratory-scale synthesis [16] [17]. Heat management becomes critical at larger scales due to the highly exothermic nature of Grignard formation, which can lead to runaway reactions if not properly controlled [6] [18]. The challenge is compounded by the poor heat transfer characteristics of organic solvents and the need to maintain anhydrous conditions throughout the process [17] [18].

Continuous flow processes have been developed to address the heat management challenges inherent in large-scale tetradecylmagnesium chloride production [18] [21]. These systems allow for precise control of reactant addition rates and temperature profiles while maintaining the necessary residence time for complete conversion [18] [21]. Continuous processes also offer improved selectivity by reducing Wurtz coupling side reactions that become more problematic at larger scales [18] [21].

The design of industrial-scale reactors requires specialized equipment capable of handling the aggressive nature of Grignard reagents [17] [19]. Materials of construction must be compatible with organometallic compounds and resistant to corrosion by both the reagents and the halide salts produced as byproducts [17] [20]. Additionally, the need for completely anhydrous conditions necessitates sophisticated moisture exclusion systems and inert gas handling capabilities [17] [19].

Table 3: Industrial Scale Synthesis Challenges and Solutions

ChallengeImpactSolutionReference
Heat ManagementRunaway reactionsContinuous flow reactors [18] [21]
Wurtz CouplingReduced yieldControlled addition rates [18] [21]
Material CompatibilityEquipment degradationSpecialized reactor materials [17] [20]
Moisture ControlReagent decompositionAdvanced inert gas systems [17] [19]
Scale-up EffectsNon-linear behaviorProcess modeling [16] [18]

Solvent recovery and recycling present additional challenges in industrial tetradecylmagnesium chloride production [17] [19]. The large volumes of tetrahydrofuran required for commercial-scale synthesis necessitate efficient recovery systems to maintain economic viability [17] [19]. These systems must be designed to handle the presence of magnesium salts and other byproducts without compromising solvent purity for subsequent reactions [17] [19].

Quality control at industrial scales requires real-time monitoring systems capable of tracking reaction progress and detecting deviations from optimal conditions [16] [45]. Advanced analytical techniques including near-infrared spectroscopy and in-line titration methods have been developed to provide continuous feedback on tetradecylmagnesium chloride concentration and purity [41] [42]. These monitoring systems enable rapid response to process variations and help maintain consistent product quality [41] [45].

Purification and Quality Control Techniques

Purification of tetradecylmagnesium chloride requires specialized techniques due to the reactive nature of the compound and its sensitivity to moisture and oxygen [1] [43]. Traditional crystallization methods are not applicable due to the solution-phase nature of Grignard reagents and their tendency to decompose upon isolation [1] [43]. Instead, purification focuses on removing impurities while maintaining the reagent in its native solvated form [1] [43].

Filtration represents the primary purification method for tetradecylmagnesium chloride, removing unreacted magnesium metal and insoluble magnesium chloride byproducts [6] [21]. The filtration must be conducted under rigorously anhydrous conditions using specialized filter media that do not react with the organometallic reagent [6] [21]. Cannula transfer techniques are commonly employed to move the purified solution while maintaining inert atmosphere protection [43] [46].

Quality control of tetradecylmagnesium chloride relies primarily on titration methods that determine the active concentration of the organometallic species [43] [44]. The most widely used approach involves titration with 2-butanol in tetrahydrofuran using potentiometric detection to identify the endpoint [44] [46]. This method provides accurate determination of reagent concentration with excellent precision and reproducibility [44] [46].

Table 4: Quality Control Methods for Tetradecylmagnesium Chloride

MethodPrincipleAccuracyTime RequiredReference
Potentiometric TitrationProtonolysis with alcohol±0.5%15-20 minutes [44] [46]
Iodine/LiCl TitrationHalide exchange±1%10-15 minutes [43] [46]
Near-Infrared SpectroscopyIn-line monitoring±2%Real-time [41] [42]
Raman SpectroscopyMolecular fingerprinting±1%5-10 minutes [40]

Advanced spectroscopic methods have been developed for real-time quality monitoring of tetradecylmagnesium chloride production [40] [41]. Raman spectroscopy offers particular advantages for Grignard reagent analysis due to its insensitivity to moisture interference and ability to provide molecular fingerprint information [40]. The technique enables rapid determination of reagent purity and can detect common impurities such as residual organic halides or decomposition products [40].

Near-infrared spectroscopy has proven especially valuable for continuous monitoring of tetradecylmagnesium chloride in industrial processes [41] [42]. The method allows for real-time determination of reagent concentration without sample withdrawal, enabling immediate process adjustments to maintain optimal conditions [41] [42]. Chemometric models developed for near-infrared analysis provide robust quantitative data with standard errors of prediction typically below 1% [41] [42].

In-situ Fourier transform infrared spectroscopy represents another powerful tool for tetradecylmagnesium chloride quality control [45]. This technique can monitor the formation reaction in real-time, providing information about reaction kinetics and endpoint determination [45]. The method is particularly useful for detecting the onset of Grignard formation and identifying potential side reactions that could compromise product quality [45].

Dates

Modify: 2023-08-15

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